

potential applications of 6-Fluoro-pyrazine-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoro-pyrazine-2-carboxylic acid

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The Medicinal Chemistry of 6-Fluoro-pyrazine-2-carboxylic Acid: A Technical Guide

Introduction

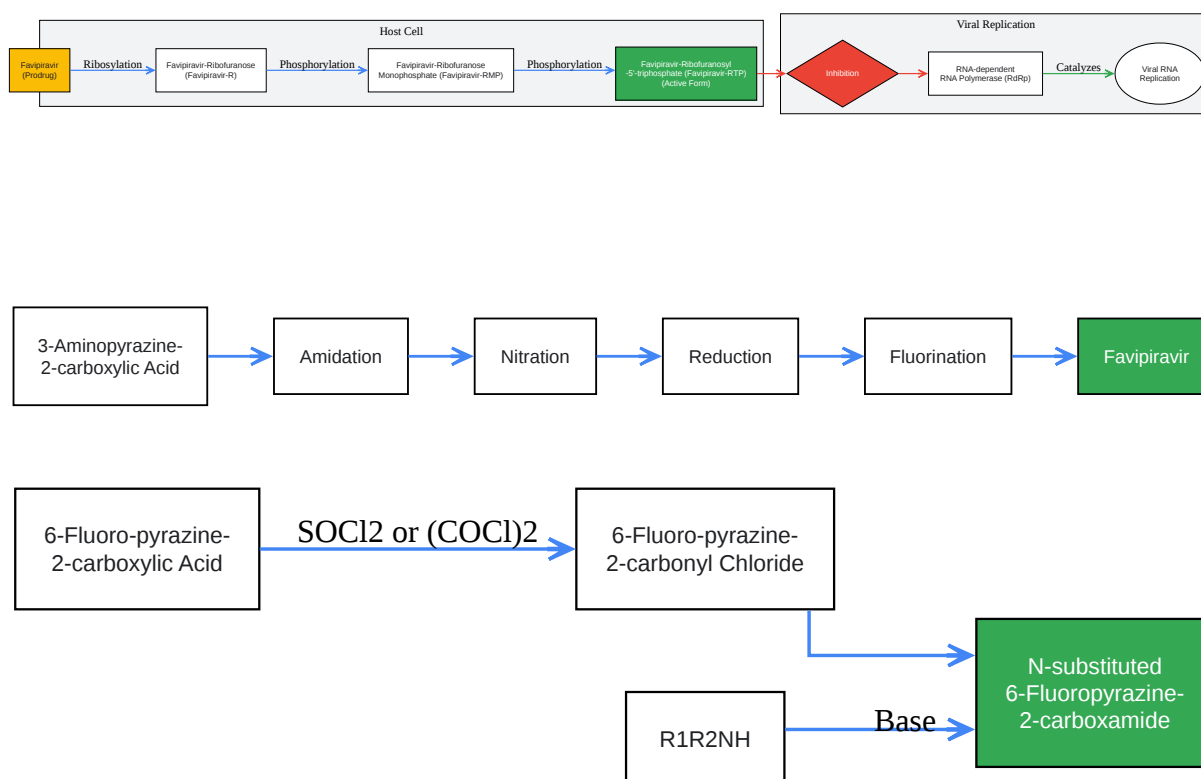
6-Fluoro-pyrazine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, including the electron-deficient pyrazine ring and the presence of a fluorine atom, make it a valuable scaffold for the development of novel therapeutic agents. The pyrazine core can engage in various non-covalent interactions with biological targets, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This technical guide provides an in-depth overview of the potential applications of **6-fluoro-pyrazine-2-carboxylic acid** and its derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action.

Antiviral Applications: The Rise of Favipiravir

The most prominent application of the **6-fluoro-pyrazine-2-carboxylic acid** scaffold is in the development of antiviral agents. The prime example is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral drug.

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite mimics a purine nucleotide and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2] Inhibition of RdRp leads to the termination of viral RNA synthesis and lethal mutagenesis, thereby preventing viral replication.



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References

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- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [potential applications of 6-Fluoro-pyrazine-2-carboxylic acid in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2501029#potential-applications-of-6-fluoro-pyrazine-2-carboxylic-acid-in-medicinal-chemistry]

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